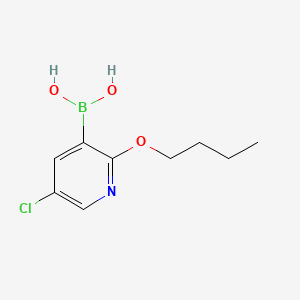

(2-Butoxy-5-chloropyridin-3-yl)boronic acid

Descripción

(2-Butoxy-5-chloropyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with a butoxy group at the 2-position, a chlorine atom at the 5-position, and a boronic acid moiety at the 3-position. This structure confers unique physicochemical properties, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems . Its applications extend to medicinal chemistry, where boronic acids are explored for targeting enzymes and receptors due to their reversible interactions with biomolecules .

Propiedades

IUPAC Name |

(2-butoxy-5-chloropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-2-3-4-15-9-8(10(13)14)5-7(11)6-12-9/h5-6,13-14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMURESJJOBLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681586 | |

| Record name | (2-Butoxy-5-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-44-4 | |

| Record name | B-(2-Butoxy-5-chloro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butoxy-5-chloropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxy-5-chloropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 2-butoxy-5-chloropyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of (2-Butoxy-5-chloropyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: (2-Butoxy-5-chloropyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Palladium Catalysts: Palladium acetate, tetrakis(triphenylphosphine)palladium(0)

Bases: Potassium carbonate, sodium hydroxide

Solvents: Dimethylformamide, tetrahydrofuran

Major Products:

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling

Alcohols and Ketones: Formed via oxidation

Piperidine Derivatives: Formed via reduction

Aplicaciones Científicas De Investigación

Chemistry: (2-Butoxy-5-chloropyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is also used in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules, including potential drug candidates. It is also used in the development of boron-containing compounds for boron neutron capture therapy (BNCT), a type of cancer treatment .

Industry: In the industrial sector, (2-Butoxy-5-chloropyridin-3-yl)boronic acid is used in the production of agrochemicals, polymers, and advanced materials. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties .

Mecanismo De Acción

The mechanism of action of (2-Butoxy-5-chloropyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product . The boronic acid group acts as a nucleophile, transferring the organic group to the palladium catalyst, which facilitates the coupling reaction .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Differences

The compound’s pyridine-based scaffold and substituent arrangement distinguish it from other boronic acids. Key structural analogs include:

Key Observations :

Physicochemical Properties

pKa and Reactivity

- Boronic acids with electron-withdrawing substituents (e.g., CF₃, Cl) exhibit pKa values closer to physiological pH (7.4), favoring boronate formation and enhancing binding to diols (e.g., glycoproteins) .

- The chloro substituent at position 5 in the target compound likely reduces its pKa compared to non-halogenated analogs, though experimental data for this specific compound is lacking. In contrast, phenyl boronic acid (pKa ~8.8) is less reactive under physiological conditions .

Solubility and Stability

- The target compound’s butoxy group improves solubility in organic solvents (e.g., DMSO) compared to benzyloxy-substituted analogs, which may precipitate in aqueous media .

- Boronic acids with unprotected boroxines (e.g., phenylboronic acid) are prone to hydrolysis, but aryl substitutions (e.g., pyridine rings) stabilize the boronic acid form .

Anticancer Potential

- Aromatic boronic acids like phenanthren-9-yl and 6-hydroxynaphthalen-2-yl derivatives exhibit sub-micromolar cytotoxicity in triple-negative breast cancer models .

Enzyme Inhibition

- In fungal histone deacetylase inhibition, analogs with methoxyethyl substituents (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) achieve 50% inhibition at 1 µM, comparable to trichostatin A . The target compound’s chloro and butoxy groups may similarly enhance target affinity.

Diagnostic Utility

- Phenyl boronic acid outperforms 3-AcPBA in differentiating bacterial enzyme activity, suggesting substituent-dependent diagnostic accuracy . The target compound’s chlorine atom could improve specificity for analogous applications.

Actividad Biológica

(2-Butoxy-5-chloropyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's molecular formula is C₉H₁₃BClNO₃, with a molecular weight of 215.44 g/mol. It features a pyridine ring substituted with a butoxy group and a chlorine atom, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that boronic acids exhibit significant antimicrobial properties. In particular, (2-butoxy-5-chloropyridin-3-yl)boronic acid has been studied for its effectiveness against various bacterial strains. A notable study demonstrated that derivatives of boronic acids, including this compound, showed promising antibacterial activity against Escherichia coli and other Gram-negative bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2-Butoxy-5-chloropyridin-3-yl)boronic acid | E. coli ATCC 25922 | 6.50 mg/mL |

This table summarizes the antibacterial activity observed, highlighting the compound's potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of (2-butoxy-5-chloropyridin-3-yl)boronic acid have also been investigated. In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer cells). The compound demonstrated an IC₅₀ value of approximately 18.76 µg/mL, indicating its effectiveness in inhibiting cancer cell proliferation without significant toxicity to healthy cells .

| Cell Line | IC₅₀ (µg/mL) | Effect |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | Cytotoxic |

| Healthy Cells | >100 | Non-toxic |

This data illustrates the selective cytotoxicity of the compound towards cancerous cells compared to healthy cells.

Enzyme Inhibition

Enzyme inhibition studies reveal that (2-butoxy-5-chloropyridin-3-yl)boronic acid exhibits moderate activity against various enzymes:

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

These results indicate that this compound may serve as a potential lead for developing enzyme inhibitors, particularly for conditions related to cholinergic dysfunctions and metabolic disorders .

The mechanism of action for (2-butoxy-5-chloropyridin-3-yl)boronic acid likely involves its ability to form reversible covalent bonds with specific target proteins through the boron atom. This interaction can modulate enzyme activities or disrupt cellular processes in targeted pathogens or cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the versatility of boronic acids in drug development:

- Synthesis and Characterization : A study synthesized various boronic acid derivatives, including (2-butoxy-5-chloropyridin-3-yl)boronic acid, and evaluated their biological activities across different assays .

- Formulation Development : Another research effort incorporated this compound into topical formulations, demonstrating its potential in dermatological applications due to its antimicrobial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.